molecular formula C17H14N4S B2744960 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 438030-27-4

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No. B2744960
CAS RN: 438030-27-4
M. Wt: 306.39
InChI Key: ZNBTVMZJTGWTPC-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.

Mechanism of Action

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and its subsequent activation. This mechanism has been demonstrated in various cell lines and animal models.
Biochemical and physiological effects:
3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has been shown to have anti-inflammatory and anti-tumor effects in various preclinical studies. It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the proliferation and invasion of cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a highly specific and potent inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various diseases. It has been extensively tested in vitro and in vivo, and its mechanism of action is well characterized. However, its solubility and stability can be a limitation in some experiments, and its potential toxicity and off-target effects need to be carefully evaluated.

Future Directions

Include the development of more potent and selective NF-κB inhibitors, the optimization of drug delivery and dosing regimens, and the evaluation of its safety and efficacy in clinical trials. Additionally, the role of NF-κB in other diseases such as neurodegenerative disorders and infectious diseases is an area of active research.

Synthesis Methods

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was first synthesized by researchers at the University of Michigan in 2005. The synthesis involves a multi-step process starting from commercially available starting materials. The final product is obtained through a reaction between 1H-indole-3-carboxaldehyde, 2-methylphenylhydrazine, and thiourea in the presence of a catalyst. The purity of the compound is achieved through column chromatography and recrystallization.

Scientific Research Applications

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of genes that control cell proliferation, apoptosis, and immune responses. By inhibiting NF-κB, 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can potentially reduce inflammation, suppress tumor growth, and enhance the efficacy of chemotherapy and radiation therapy.

properties

IUPAC Name

3-(1H-indol-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-11-6-2-5-9-15(11)21-16(19-20-17(21)22)13-10-18-14-8-4-3-7-12(13)14/h2-10,18H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBTVMZJTGWTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

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